4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone

Fluorescence spectroscopy Nucleic acid probe development DNA structure analysis

4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (commonly abbreviated as DMAP) is a synthetic, highly fluorescent adenosine nucleoside analog belonging to the pteridone class of nucleic acid probes. It is designed for site-specific incorporation into oligonucleotides via standard automated phosphoramidite chemistry, serving as a sensitive real-time reporter of DNA structure, dynamics, and molecular interactions.

Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31
CAS No. 195442-56-9
Cat. No. B1139912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone
CAS195442-56-9
Synonyms4-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-2,6-dimethyl-7(8H)pteridinone;  DMAP; 
Molecular FormulaC₁₃H₁₇N₅O₄
Molecular Weight307.31
Structural Identifiers
SMILESCC1=NC2=C(N=C(N=C2N(C1=O)C3CC(C(O3)CO)O)C)N
InChIInChI=1S/C13H17N5O4/c1-5-13(21)18(9-3-7(20)8(4-19)22-9)12-10(15-5)11(14)16-6(2)17-12/h7-9,19-20H,3-4H2,1-2H3,(H2,14,16,17)/t7-,8-,9-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (CAS 195442-56-9): A Fluorescent Pteridine Adenosine Analog for DNA Probe Procurement


4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (commonly abbreviated as DMAP) is a synthetic, highly fluorescent adenosine nucleoside analog belonging to the pteridone class of nucleic acid probes [1]. It is designed for site-specific incorporation into oligonucleotides via standard automated phosphoramidite chemistry, serving as a sensitive real-time reporter of DNA structure, dynamics, and molecular interactions [1][2]. As a monomer, DMAP exhibits a relative fluorescence quantum yield of 0.48, an excitation maximum at 330 nm, an emission maximum at 430 nm, and a monoexponential fluorescence lifetime of 4.8 ns [1].

Why 4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone Cannot Be Substituted by In-Class Fluorescent Nucleoside Analogs


Although multiple pteridine-based fluorescent nucleoside analogs exist, direct substitution among them introduces uncontrolled variability in key spectroscopic parameters that directly govern experimental signal-to-noise ratio, excitation source compatibility, and lifetime-based discrimination. For example, replacement of the closely related 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) with DMAP shifts the excitation maximum by 20 nm, alters the quantum yield by approximately 23%, and changes the fluorescence lifetime by 1.0 ns [1]. Such differences, documented in a head-to-head study, preclude simple interchange without re-optimization of detection systems and analytical protocols. The specific 2,6-dimethyl substitution pattern on the pteridone ring uniquely determines the photophysical fingerprint of DMAP, making it a non-fungible research tool for applications requiring consistent, pre-validated fluorescence readouts [1].

Quantitative Differentiation Evidence for 4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone Versus Closest Analogs


23% Higher Monomer Quantum Yield of DMAP Versus 6MAP for Improved Detection Sensitivity

The relative fluorescence quantum yield (Φ) of DMAP as a free monomer is 0.48, which is 23% higher than the 0.39 measured for its closest adenosine analog, 6MAP, under identical experimental conditions [1]. This quantification comes from the same study that directly synthesized and characterized both compounds side-by-side using the same instrumentation and solvent system, confirming that the additional methyl group at position 2 of the pteridone ring in DMAP enhances radiative decay efficiency [1].

Fluorescence spectroscopy Nucleic acid probe development DNA structure analysis

20 nm Red-Shifted Excitation Maximum of DMAP Relative to 6MAP for Optimized Laser Line Compatibility

DMAP exhibits an excitation maximum (λ_ex) at 330 nm, whereas 6MAP shows its maximum at 310 nm, representing a 20 nm bathochromic shift documented in the same study under identical solvent and measurement conditions [1]. The emission maximum for both analogs is identical at 430 nm [1]. This differential excitation profile means that DMAP can be more efficiently pumped by certain common UV laser lines and filtered with reduced background from shorter-wavelength biological autofluorescence.

Fluorescent probe excitation Oligonucleotide labeling Laser-based detection systems

26% Longer Fluorescence Lifetime of DMAP Enabling Enhanced Lifetime-Based Discrimination Over 6MAP

The fluorescence decay of DMAP as a monomer is monoexponential with a lifetime (τ) of 4.8 ns, compared to 3.8 ns for 6MAP measured under the same conditions, yielding a 1.0 ns (26%) longer lifetime [1]. Both compounds maintain monoexponential decay character, but the extended lifetime of DMAP provides a wider temporal window for time-resolved fluorescence measurements and fluorescence anisotropy decay studies of DNA rotational dynamics.

Time-resolved fluorescence Fluorescence lifetime DNA dynamics probes

Native-Like Deoxyribose Linkage of DMAP Versus Externally Conjugated Fluorophores Preserves DNA Structure Fidelity

Unlike many commercial fluorescent DNA labels that are attached via flexible linker arms to the 5' or 3' terminus or to modified bases, DMAP is incorporated site-specifically through a native 3',5'-phosphodiester linkage using its 2'-deoxy-β-D-ribofuranosyl sugar moiety via automated DNA synthesis [1][2]. Evidence from melting temperature (Tm) studies on pteridine-containing oligonucleotides shows that the Tm values of probe-containing duplexes are very similar to those of unlabeled control duplexes, in contrast to the significant Tm depressions frequently observed with externally tethered fluorophores [1]. This demonstrates minimal structural perturbation.

DNA structure preservation Oligonucleotide probe design Protein-DNA interaction studies

Quantitative Electron Transfer Energetics Confirm DMAP as a Competent Photoinduced Electron Transfer Acceptor for DNA Base Stacking Sensing

In a systematic study of photoinduced electron transfer (PET) thermodynamics, the excited state of DMAP (DMAP*) yielded negative free energies of electron transfer (ΔG_ET) between –0.1 and –0.2 eV when paired with native nucleotide monophosphates (GMP, AMP, CMP, dTMP), with reorganization energies of approximately 0.13 eV [1]. These values are comparable to those obtained for 6MAP* under identical conditions, confirming that both adenosine pteridone analogs function as electron acceptors in PET-based quenching by native bases [1]. However, the higher quantum yield of DMAP (see Evidence Item 1) means that for a given degree of PET quenching, DMAP retains a higher residual fluorescence signal, enhancing the dynamic range of base-stacking-sensitive measurements.

Photoinduced electron transfer Base stacking dynamics DNA biosensing

Procurement-Driven Application Scenarios for 4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone


Real-Time Monitoring of DNA Base Flipping Dynamics in Enzyme Mechanistic Studies

DMAP can be site-specifically incorporated at an adenine position in DNA substrates for DNA repair enzymes (e.g., DNA photolyase, alkyltransferase, glycosylase). Its 4.8 ns fluorescence lifetime enables time-resolved monitoring of base flipping kinetics, while its 0.48 quantum yield provides sufficient photon counts for single-turnover experiments at sub-micromolar DNA concentrations [1]. The 330 nm excitation maximum is compatible with frequency-tripled Nd:YAG laser lines, facilitating integration with stopped-flow and laser-induced fluorescence detection platforms [1].

Hybridization Probe Development for Homogeneous Fluorescence Assays

The near-zero Tm perturbation upon DMAP incorporation into oligonucleotide duplexes ensures that probe-target hybridization thermodynamics closely match those of native sequences, a critical requirement for accurate single-nucleotide polymorphism (SNP) discrimination and allele-specific PCR assays [1]. DMAP's sensitivity of quantum yield to base stacking enables real-time fluorescence monitoring of hybridization without the need for a separate quencher moiety, simplifying probe design and reducing synthesis costs [1][2].

Fluorescence Lifetime Imaging Microscopy (FLIM) of DNA Compaction and Chromatin Dynamics

DMAP's 4.8 ns monoexponential lifetime and 26% longer lifetime compared to 6MAP provide a wider temporal discrimination window for FLIM-based mapping of DNA structural states within cells [1]. This allows researchers to distinguish between base-stacked (quenched, shorter apparent lifetime) and base-unstacked (less quenched, longer apparent lifetime) configurations of chromatin in situ, leveraging the established photoinduced electron transfer quenching mechanism validated for DMAP [3]. The minimal structural perturbation ensures that the probe does not artifactually alter the very DNA dynamics being studied [1].

High-Throughput Screening Assays for DNA-Binding Therapeutics

The combination of high monomer brightness (Φ = 0.48) and sensitivity to base stacking perturbations makes DMAP an ideal FRET-independent reporter for screening small-molecule DNA intercalators, minor groove binders, or transcription factor inhibitors [1]. DMAP-containing oligonucleotide substrates can be deployed in 384-well or 1536-well plate formats, where the robust fluorescence signal enables Z'-factor values suitable for screening campaign quality control, while the red-shifted excitation (330 nm vs. 310 nm for 6MAP) reduces interference from library compound autofluorescence [1].

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